1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16265100
InChI: InChI=1S/C18H21BrN2O4S/c1-24-16-12-15(19)18(13-17(16)25-2)26(22,23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
SMILES:
Molecular Formula: C18H21BrN2O4S
Molecular Weight: 441.3 g/mol

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine

CAS No.:

Cat. No.: VC16265100

Molecular Formula: C18H21BrN2O4S

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine -

Specification

Molecular Formula C18H21BrN2O4S
Molecular Weight 441.3 g/mol
IUPAC Name 1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine
Standard InChI InChI=1S/C18H21BrN2O4S/c1-24-16-12-15(19)18(13-17(16)25-2)26(22,23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Standard InChI Key BWGLISUMVLKSRE-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Introduction

1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine is a complex organic compound belonging to the class of piperazine derivatives. Its molecular formula is C18H21BrN2O4S, and it has a molecular weight of approximately 441.3 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features, which may influence biological activity.

Structural Features

The compound consists of a piperazine ring substituted with a phenyl group and a sulfonyl moiety derived from 2-bromo-4,5-dimethoxybenzene. The presence of both bromo and dimethoxy substitutions on the benzene ring, along with a sulfonamide functionality, confers distinct biological properties not observed in other similar compounds.

Synthesis

The synthesis of 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine typically involves several key steps, although detailed synthesis protocols are not widely documented in the literature. Generally, the synthesis of such compounds involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base.

Related Compounds

Several compounds exhibit structural similarities to 1-(2-Bromo-4,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine. These include:

Compound NameStructural FeaturesUnique Aspects
1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperazineChlorine substitution on phenyl groupDifferent halogen leading to varied reactivity
1-(2-Bromo-3-methylphenyl)-4-phenylpiperazineMethyl substitution on phenyl groupAltered lipophilicity affecting biological activity
1-(2-Bromo-4-nitrophenyl)-4-phenylpiperazineNitro group instead of methoxyPotentially different pharmacological profiles

Potential Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator